Home > Products > Screening Compounds P49322 > Naldemedine tosylate
Naldemedine tosylate - 1345728-04-2

Naldemedine tosylate

Catalog Number: EVT-276123
CAS Number: 1345728-04-2
Molecular Formula: C39H42N4O9S
Molecular Weight: 742.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Naldemedine (has active moiety).
Overview

Naldemedine tosylate is a peripherally acting μ-opioid receptor antagonist that is primarily used for the treatment of opioid-induced constipation. It is derived from naltrexone and has been designed to mitigate the side effects associated with opioid use while maintaining analgesic efficacy. Naldemedine tosylate is classified as a pharmaceutical compound and is recognized for its ability to block opioid receptors in the gastrointestinal tract without affecting central nervous system activity.

Source and Classification

Naldemedine tosylate is synthesized from naldemedine, which itself is a derivative of naltrexone. The compound belongs to the class of medications known as opioid receptor antagonists, specifically targeting μ-opioid receptors. Its chemical classification falls under the category of organic compounds, particularly those containing sulfonate groups due to the tosylate moiety.

Synthesis Analysis

The synthesis of naldemedine tosylate involves several key steps that ensure high purity and yield. The process can be summarized as follows:

  1. Preparation of Intermediate Compounds: The synthesis begins with the reaction of a compound with diethyl pyrocarbonate, followed by treatment with a base to yield an intermediate compound.
  2. Combination Reaction: This intermediate undergoes a combination reaction with another compound, after which hydrochloric acid is added to produce another intermediate.
  3. Deprotection: The final step involves deprotecting this intermediate using concentrated hydrochloric acid in acetic acid, yielding naldemedine.
  4. Formation of Tosylate: Naldemedine is then reacted with p-toluenesulfonic acid to form naldemedine tosylate.

The entire process emphasizes cost-effectiveness and efficiency, utilizing recrystallization as the primary purification method without the need for column chromatography, making it suitable for mass production .

Molecular Structure Analysis

The molecular structure of naldemedine tosylate can be represented by its chemical formula, which includes various functional groups contributing to its pharmacological properties.

  • Chemical Formula: C₃₂H₃₄N₄O₆S
  • Structure: Naldemedine tosylate features a complex arrangement including a pentacyclic structure similar to morphine, with a benzene ring, tetrahydrofuran ring, and multiple cyclohexane rings.
  • Key Functional Groups: The presence of hydroxyl groups and sulfonate groups (from tosylate) plays a crucial role in its interaction with biological systems.
Chemical Reactions Analysis

Naldemedine tosylate undergoes several chemical reactions during its synthesis:

  1. Recrystallization: This is employed to purify intermediates and the final product, enhancing yield and purity.
  2. Acid-Base Reactions: The addition of hydrochloric acid during deprotection and p-toluenesulfonic acid during tosylation are critical for forming stable products.
  3. Solvent Interactions: Solvents like methanol and ethyl acetate are used in various stages to facilitate reactions and purifications.

These reactions are designed to minimize byproducts and maximize the efficiency of the synthesis process .

Mechanism of Action

Naldemedine tosylate acts primarily as an antagonist at μ-opioid receptors located in the gastrointestinal tract. Its mechanism can be described as follows:

  1. Receptor Binding: Naldemedine tosylate binds to μ-opioid receptors without activating them, effectively blocking the action of opioids.
  2. Inhibition of Opioid Effects: By preventing opioid binding, it alleviates constipation caused by opioid medications while preserving their analgesic effects.
  3. Minimal Central Nervous System Activity: Due to its large hydrophilic side chain, naldemedine does not readily cross the blood-brain barrier, resulting in minimal central nervous system side effects.

This mechanism makes naldemedine tosylate particularly useful for patients requiring opioid therapy without the accompanying gastrointestinal complications .

Physical and Chemical Properties Analysis

The physical and chemical properties of naldemedine tosylate include:

  • Molecular Weight: Approximately 570.7 g/mol
  • Solubility: Naldemedine tosylate exhibits solubility in organic solvents such as methanol and ethyl acetate.
  • Stability: It is stable under various conditions but should be stored appropriately to maintain efficacy.

These properties are critical for its formulation as a pharmaceutical agent .

Applications

Naldemedine tosylate is primarily used in clinical settings for:

  • Treatment of Opioid-Induced Constipation: It provides relief for patients on chronic opioid therapy by counteracting constipation without affecting pain relief.
  • Research Applications: Studies on its pharmacokinetics and metabolic pathways contribute to understanding its interactions within biological systems.
Introduction to Naldemedine Tosylate

Historical Development and Pharmacological Classification

Naldemedine was developed by Shionogi through strategic molecular modification of naltrexone, an established opioid antagonist. The addition of a hydrophilic side chain (3-phenyl-1,2,4-oxadiazole-5-yl)propan-2-yl group restricted blood-brain barrier (BBB) penetration while preserving high affinity for peripheral opioid receptors [3] [10]. Preclinical studies demonstrated its negligible brain-to-plasma concentration ratio (0.03) and 29% oral bioavailability in rats, confirming its peripherally selective action [1]. The U.S. FDA and European Commission approved naldemedine in 2017 for OIC in chronic non-cancer pain, classifying it as a PAMORA alongside agents like methylnaltrexone and naloxegol [7] [10].

Table 1: Key Pharmacokinetic Properties of Naldemedine Tosylate

ParameterValueMethod/Source
Plasma Protein Binding93–94%Human plasma protein binding assays
MetabolismPrimarily CYP3A4 → nor-naldemedineIn vitro microsomal studies
Elimination Half-life11 hoursPhase I clinical trials
Major Excretion RoutesUrine (57%), Feces (35%)Radiolabeled ADME studies
Bioavailability20–56% (dose-dependent)Comparative fasting/fed studies

Structural Analogs and Derivatives in the Opioid Antagonist Class

Naldemedine belongs to a class of structurally refined opioid antagonists designed to limit CNS exposure:

  • Core Structure: Retains the morphinan scaffold of naltrexone but incorporates a C6-carboxamide linkage and the large polar side chain. This modification increases molecular weight (570.646 g/mol) and polar surface area, reducing BBB permeability [9] [10].
  • Key Analogs:
  • Naloxegol: PEGylated derivative of naloxol with increased hydrophilicity. Exhibits competitive antagonism at μ-receptors, unlike naldemedine’s noncompetitive profile [3].
  • Methylnaltrexone: Quaternary ammonium derivative of naltrexone; permanent positive charge prevents BBB crossing. Lacks naldemedine’s dual CYP3A4/UGT1A3 metabolism [1] [7].
  • Metabolites: Nor-naldemedine (CYP3A4-mediated) and naldemedine 3-glucuronide (UGT1A3-mediated) retain peripheral antagonist activity but with reduced potency (9–13% and <3% exposure relative to parent drug, respectively) [7] [10].

Structural Activity Relationship (SAR) Insights:The 3-phenyl-1,2,4-oxadiazole moiety enhances μ-receptor binding affinity (Ki = 0.63 nM for human μ-receptors) and slows receptor dissociation kinetics. This contributes to naldemedine’s prolonged duration of action compared to naloxone [3].

Significance in Addressing Opioid-Induced Gastrointestinal Dysfunction

Opioid-induced constipation arises from μ-receptor activation in the enteric nervous system, which inhibits peristalsis, increases fluid absorption, and elevates sphincter tone [1] [2]. Naldemedine’s clinical significance stems from:

  • Mechanistic Precision: Antagonizes μ-, δ-, and κ-opioid receptors in the gastrointestinal tract, reversing opioid-induced decreases in cyclic adenosine monophosphate (cAMP) and normalizing chloride secretion and motility [7]. In vivo studies show dose-dependent reversal of morphine-induced intestinal transit inhibition at 0.03–10 mg/kg [1].
  • Clinical Differentiation: Unlike laxatives (e.g., bulk-forming or osmotic agents), which address symptoms indirectly, naldemedine targets the pathophysiology of OIC. In pivotal trials (COMPOSE I/II), 47–53% of naldemedine-treated patients achieved ≥3 spontaneous bowel movements/week versus 20–35% with placebo [7] [10].
  • Therapeutic Impact: Reduces laxative reliance and mitigates complications like bowel perforation or obstipation linked to unmanaged OIC. Post-marketing analyses confirm sustained efficacy without opioid analgesia disruption [2] [7].

Table 2: Receptor Binding Affinities of Naldemedine

Receptor TypeKi (nM)Antagonist Activity (EC₅₀, nM)Functional Assay Model
μ-opioid0.634.18GTPγS binding, human recombinant
δ-opioid5.4511.9GTPγS binding, human recombinant
κ-opioid1.060.98GTPγS binding, human recombinant

Data derived from in vitro studies using radioligand displacement and functional GTPγS assays [1] [3].

Properties

CAS Number

1345728-04-2

Product Name

Naldemedine tosylate

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C39H42N4O9S

Molecular Weight

742.8 g/mol

InChI

InChI=1S/C32H34N4O6.C7H8O3S/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39);2-5H,1H3,(H,8,9,10)/t22-,26+,31+,32-;/m1./s1

InChI Key

WCYDLROFMZJJLE-RTMHEQJQSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Solubility

Soluble in DMSO

Synonyms

S 297995; S-297995; S297995; S 297,995; S-297,995; S297,995; Naldemedine; Naldemedine tosylate; Symproic;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.